Ciclosidomine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

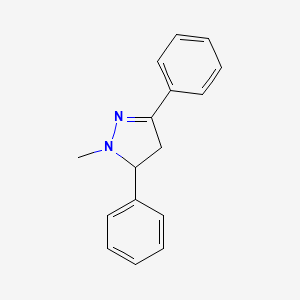

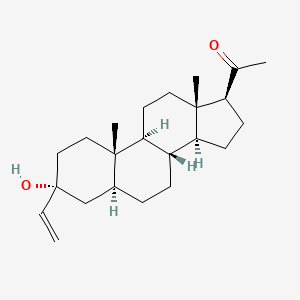

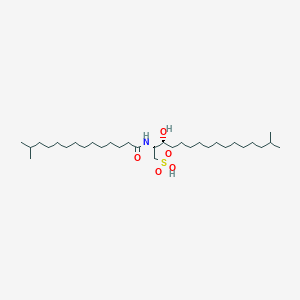

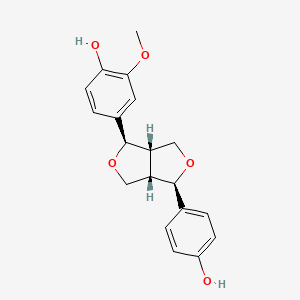

Ciclosidomine is a member of morpholines.

Wissenschaftliche Forschungsanwendungen

Stability in Solution

Ciclosidomine, specifically referred to as N-cyclohexanecarbonyl-3-(4-morpholino)-sydnone imine hydrochloride, shows a stable profile under certain conditions. Its hydrolysis in the absence of light is a first-order reaction, influenced by pH, temperature, ionic strength, and buffer species. Notably, degradation rates in light are rapid, necessitating protection from light during studies. The stability at pH 6 in phosphate or citrate buffer indicates a projected 9-month shelf life at 20°C, and 2.6 months at 30°C (Carney, 1987).

Combination Therapy in Cancer Treatment

Ciclosidomine has been explored in combination therapy contexts. One study evaluated the combined effects of clomipramine and lithium chloride with vinorelbine on human neuroblastoma cells. The combination of these drugs led to a significant reduction in cell proliferation and increased apoptosis, highlighting potential applications in cancer treatment (Bilir et al., 2010).

Use During Pregnancy

Ciclosidomine, also known as ciclosporin, has seen use in pregnancy, particularly for women who require immunosuppressive therapy to avoid organ rejection. While associated with premature delivery and low birth weight, its use for autoimmune diseases during pregnancy may be a safe alternative, although literature is limited to case reports and registry data (Paziana et al., 2013).

Topical Application in Dental Treatments

Topical applications of drugs, such as cimetidine, have been studied for dental conditions. A study using rabbits with induced periodontitis showed that topical cimetidine significantly inhibited inflammation and bone loss, suggesting potential dental applications for ciclosidomine-like compounds (Hasturk et al., 2006).

Antibacterial Susceptibility in Dentistry

Research on the antibacterial efficacy of drug mixtures, including ciprofloxacin and metronidazole, against bacteria in root canal infections, highlights the importance of ciclosidomine-related compounds in dental treatments. These mixtures were effective in eradicating bacteria from infected root dentine, indicating a potential application in endodontic therapy (Hoshino et al., 1996).

Efficacy in Rheumatoid Arthritis Treatment

Ciclosidomine, as cyclosporin A, has been evaluated in the treatment of severe, treatment-refractory rheumatoid arthritis. A randomized study indicated its effectiveness in improving joint activity scores and reducing symptoms, although side effects, particularly nephrotoxicity, were common (Yocum et al., 1988).

Soil Microbial Response to Antibiotics

A study investigating soil microbial responses to antibiotics, including tetracycline, highlighted how environmental exposure to such compounds can affect microbial diversity and function. This research provides insights into the broader ecological impacts of pharmaceuticals like ciclosidomine (Ma et al., 2014).

Preventive Action Against Nephropathy

Achyrocline satureioides, a plant used in traditional medicine, was studied for its preventive action against contrast-induced nephropathy. Its extracts, obtained through ultrasound-assisted extraction, were compared to N-acetylcysteine and quercetin, indicating potential preventive benefits against renal failure, relevant to the broader context of ciclosidomine research (Guss et al., 2017).

Eigenschaften

CAS-Nummer |

66564-16-7 |

|---|---|

Produktname |

Ciclosidomine |

Molekularformel |

C13H20N4O3 |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

(Z)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboximidate |

InChI |

InChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2 |

InChI-Schlüssel |

AJPLPOWGYORUIF-UHFFFAOYSA-N |

Isomerische SMILES |

C1CCC(CC1)/C(=N/C2=C[N+](=NO2)N3CCOCC3)/[O-] |

SMILES |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

Kanonische SMILES |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

Andere CAS-Nummern |

66564-16-7 |

Synonyme |

ciclosidomine ciclosidomine hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

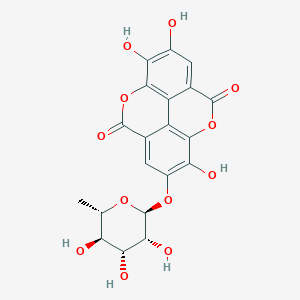

![(2R,3R,5R,6S,8R,9R,10S,13R,17S)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1243873.png)

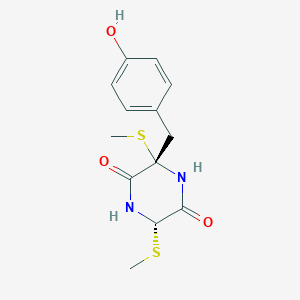

![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)